1-Hydroxypyrrole-2-carbonitrile
Description
Properties
IUPAC Name |
1-hydroxypyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-4-5-2-1-3-7(5)8/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLOEAZWAQWECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309911 | |
| Record name | 1-hydroxypyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40090-74-2 | |
| Record name | NSC219504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxypyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypyrrole-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid at elevated temperatures . Another method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
1-Hydroxypyrrole-2-carbonitrile can be synthesized through various methods, including:
- Condensation Reactions: Involving hexane-2,5-dione and aromatic amines with organocatalysts at elevated temperatures.
- Electrophilic Substitution: The presence of the hydroxyl and nitrile groups allows for diverse substitution reactions, leading to various derivatives.
Chemical Properties:
The compound exhibits notable reactivity in oxidation and reduction reactions, allowing the formation of oxo derivatives or conversion to amine derivatives under specific conditions. This versatility is crucial for developing new compounds with desired properties.
Medicinal Chemistry
This compound has garnered attention for its potential as a therapeutic agent due to its biological activities:
- Antimicrobial Properties: Studies indicate that this compound may inhibit the growth of various bacterial strains, suggesting its application in developing new antibiotics.
- Anticancer Activity: Preliminary research suggests that it may inhibit enzymes involved in cell proliferation, showcasing potential as an anticancer drug candidate.
Material Science
The compound serves as a precursor for synthesizing advanced materials. Its unique structure allows it to be integrated into polymers or other materials, enhancing their properties for industrial applications.
Chemical Synthesis
As a building block in organic synthesis, this compound is utilized to create complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it invaluable in synthetic pathways aimed at producing bioactive molecules .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound effectively inhibited cancer cell lines through apoptosis induction mechanisms. The compound showed promise in preliminary assays for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of 1-Hydroxypyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-hydroxypyrrole-2-carbonitrile with structurally and functionally related compounds, focusing on synthesis, spectral data, and substituent effects.
Table 1: Structural and Spectral Comparison of Pyrrole- and Indole-Based Carbonitriles
Key Observations
Synthetic Flexibility :
- 1H-Pyrrole-2-carbonitrile derivatives (e.g., 1j, 1k in ) are synthesized via one-pot multicomponent reactions using sugars, amines, and nitriles, highlighting their adaptability for functionalization.
- Indole-2-carbonitriles () require cross-coupling strategies, indicating greater complexity due to the fused benzene ring.
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilic substitution resistance but stabilize intermediates in coupling reactions.
- Hydroxyl or polyol substituents (e.g., in 1j and 1k) introduce hydrogen-bonding capabilities, affecting solubility and crystallinity.
Spectral Signatures :
- The nitrile group consistently exhibits IR absorption near 2215–2221 cm⁻¹ across all analogs.
- Hydroxyl groups in polyol-substituted derivatives show broad IR peaks at 3350–3411 cm⁻¹.
Biological and Material Applications :
- Pyrrole-2-carbonitriles are precursors for bioactive molecules (e.g., kinase inhibitors).
- Indole-2-carbonitriles demonstrate corrosion inhibition properties due to π-electron interactions with metal surfaces.
Research Findings and Challenges
- Stability Issues : Nitrile-containing pyrroles (e.g., 1H-pyrrole-2-carbonitrile) are sensitive to strong acids/bases, necessitating controlled reaction conditions.
- Toxicity Concerns : Safety data for analogs like 3-heptyl-1H-pyrrole emphasize the need for protective gear during handling.
- Stereochemical Complexity : Derivatives with chiral centers (e.g., polyol-substituted compounds in ) require advanced NMR or X-ray crystallography for structural elucidation.
Q & A
Q. What are the common synthetic routes for 1-Hydroxypyrrole-2-carbonitrile, and how do reaction conditions influence yield and purity?
Synthesis of this compound typically involves cyclization or condensation reactions. For example, pyrrole derivatives are often synthesized via acid-catalyzed reactions using acetic acid as a solvent, analogous to methods described for 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile . Key factors include:
- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions.
- pH modulation : Acidic conditions stabilize intermediates and direct regioselectivity.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve yields in nitrile group incorporation .
Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or hydroxylated impurities .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the hydroxyl and nitrile substituents. For instance, the hydroxyl proton typically appears as a broad singlet (~δ 10–12 ppm), while the nitrile carbon resonates near δ 115–120 ppm in ¹³C NMR .
- X-ray crystallography : Programs like SHELXL (SHELX system) refine crystal structures, resolving challenges such as hydrogen bonding between the hydroxyl group and adjacent nitrile .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in bond lengths or angles may arise from:
- Disorder in crystal lattices : Use twin refinement in SHELXL to model overlapping electron densities .
- Hydrogen bonding variability : Compare multiple datasets to identify consistent interactions. For example, hydroxyl groups may form intramolecular H-bonds with nitriles, altering bond angles .
- Thermal motion artifacts : Low-temperature (100 K) data collection reduces atomic displacement parameter (ADP) errors .
Q. What strategies optimize substituent effects on this compound for targeted biological activity?
Methodologies include:
- Structure-activity relationship (SAR) studies : Systematically vary substituents at the 3-, 4-, or 5-positions of the pyrrole ring. For example, electron-withdrawing groups (e.g., halogens) enhance stability, while bulky groups (e.g., aryl) modulate receptor binding .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on reactivity and interaction with biological targets .
- In vitro assays : Test derivatives against disease-specific cell lines to correlate structural modifications with efficacy, as demonstrated in studies on pyridinecarbonitrile analogs .
Q. How can stability issues of this compound during storage or reaction conditions be mitigated?
- Storage : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxyl group .
- Reaction stability : Use aprotic solvents (e.g., DMF) to avoid nucleophilic attack on the nitrile. Monitor degradation via TLC or HPLC, as described for pyridinecarbonitrile derivatives .
- Byproduct analysis : Employ GC-MS to detect hydrolyzed products (e.g., carboxylic acids) and adjust reaction pH or solvent polarity accordingly .
Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized this compound?
- LC-HRMS : Identifies low-abundance byproducts (e.g., dimerized or oxidized species) with ppm-level mass accuracy .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from stereoisomers or regioisomers .
- X-ray photoelectron spectroscopy (XPS) : Detects surface contaminants (e.g., residual catalysts like Zn) in bulk samples .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
